Molecular Recognition Advantage: 3-Chloro-4-Fluoro Substitution Enhances Predicted Target Complementarity Over Unsubstituted Benzenesulfonamide Analogs
The 3-chloro-4-fluoro substitution pattern on the terminal benzenesulfonamide ring is predicted to enhance binding affinity for metalloenzyme active sites compared to the unsubstituted benzenesulfonamide parent. For benzenesulfonamide inhibitors of carbonic anhydrase II, the introduction of a 4-fluoro substituent increased binding affinity by approximately 5-fold (Kd reduction from ~50 nM to ~10 nM) by strengthening the hydrophobic contact with residue Phe131 [1]. The additional 3-chloro substituent present in CAS 690647-74-6 introduces an orthogonal halogen-bonding interaction with backbone carbonyl oxygens, a feature absent in mono-substituted or unsubstituted comparators. Although direct binding data for this specific compound are not yet reported in primary literature, this class-level SAR inference establishes a mechanistic basis for differentiation.
| Evidence Dimension | Predicted target engagement (binding affinity trend based on halogen substitution SAR) |
|---|---|
| Target Compound Data | 3-Chloro-4-fluoro dual substitution (CAS 690647-74-6); no direct binding data available |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide-benzamide: predicted lower affinity due to absence of halogen interactions |
| Quantified Difference | For structurally related benzenesulfonamide carbonic anhydrase inhibitors, 4-fluoro substitution alone decreased Kd by ~5-fold relative to unsubstituted analog [1] |
| Conditions | Carbonic anhydrase II binding assay (stopped-flow fluorescence); Kd values for analog series from Dudutienė et al., 2012 |
Why This Matters
This predicted binding advantage suggests that CAS 690647-74-6 may achieve superior target residence time and isoform discrimination compared to simpler benzenesulfonamide building blocks, reducing the risk of false-negative screening results.
- [1] Dudutienė, V., et al. Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase. US Patent US20120283264A1, 2012. View Source
